molecular formula C11H22OS B14379074 3-(Methylsulfanyl)decan-2-one CAS No. 88146-54-7

3-(Methylsulfanyl)decan-2-one

Cat. No.: B14379074
CAS No.: 88146-54-7
M. Wt: 202.36 g/mol
InChI Key: GVYMZQPPVMRNKZ-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)decan-2-one is an organic compound characterized by the presence of a methylsulfanyl group attached to the decan-2-one backbone. This compound is known for its distinctive odor and is often used in the flavor and fragrance industry. Its chemical structure consists of a decane chain with a ketone group at the second position and a methylsulfanyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)decan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 3-(methylsulfanyl)propanal with a suitable alkylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process may include steps such as distillation and purification to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)decan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Methylsulfanyl)decan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the flavor and fragrance industry due to its distinctive odor.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)decan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the methylsulfanyl group can influence the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfanyl)propanal: A related compound with a shorter carbon chain.

    3-(Methylsulfanyl)butan-2-one: Another similar compound with a different carbon chain length.

Uniqueness

3-(Methylsulfanyl)decan-2-one is unique due to its specific chemical structure, which imparts distinctive properties such as odor and reactivity. Its longer carbon chain compared to similar compounds can influence its physical and chemical properties, making it suitable for specific applications in the flavor and fragrance industry.

Properties

CAS No.

88146-54-7

Molecular Formula

C11H22OS

Molecular Weight

202.36 g/mol

IUPAC Name

3-methylsulfanyldecan-2-one

InChI

InChI=1S/C11H22OS/c1-4-5-6-7-8-9-11(13-3)10(2)12/h11H,4-9H2,1-3H3

InChI Key

GVYMZQPPVMRNKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(=O)C)SC

Origin of Product

United States

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